molecular formula C18H21NO2 B312040 N-cyclohexyl-2-(1-naphthyloxy)acetamide

N-cyclohexyl-2-(1-naphthyloxy)acetamide

Cat. No.: B312040
M. Wt: 283.4 g/mol
InChI Key: UZXVCXVQARBYIQ-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-(1-naphthyloxy)acetamide is an acetamide derivative characterized by a cyclohexylamine group linked to an acetamide backbone, with a 1-naphthyloxy substituent at the α-position. This structural motif combines aromaticity (from the naphthalene ring) and lipophilicity (from the cyclohexyl group), making it relevant for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-cyclohexyl-2-naphthalen-1-yloxyacetamide

InChI

InChI=1S/C18H21NO2/c20-18(19-15-9-2-1-3-10-15)13-21-17-12-6-8-14-7-4-5-11-16(14)17/h4-8,11-12,15H,1-3,9-10,13H2,(H,19,20)

InChI Key

UZXVCXVQARBYIQ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)COC2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CCC(CC1)NC(=O)COC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Molecular Formula Key Substituents Functional Groups Present
This compound C₁₈H₂₁NO₂ 1-Naphthyloxy, cyclohexyl Amide, ether, aromatic
N-Cyclohexyl-2-(1H-imidazol-1-yl)acetamide C₁₁H₁₇N₃O 1H-Imidazol-1-yl Amide, imidazole
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide C₁₈H₂₂N₂O₃ Naphthalen-2-yloxy, morpholinoethyl Amide, ether, morpholine
N-Cyclohexyl-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide C₁₁H₁₇N₃O₂ 4-Oxo-4,5-dihydro-1H-imidazol-2-yl Amide, cyclic imidazolone
N-Hexadecyl-2-(naphthalen-1-yl)acetamide C₂₈H₄₃NO Naphthalen-1-yl, hexadecyl Amide, long alkyl chain, aromatic

Key Observations :

  • Lipophilicity: The cyclohexyl group enhances lipophilicity compared to morpholinoethyl (polar) or hexadecyl (extremely lipophilic) substituents.

Physicochemical Properties

Table 2: Spectral and Physical Property Data

Compound Name Melting Point (°C) IR Data (cm⁻¹) ¹H-NMR Features (CDCl₃)
This compound Not reported Not available Not available
N-Cyclohexyl-2-(1H-imidazol-1-yl)acetamide Not reported 3297 (N–H), 1654 (C=O), 1550 (C=N) 4.635 ppm (–N–CH₂–), 7.537 ppm (–N=CH–)
N-Cyclohexyl-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide 174 3445 (N–H), 1712 (C=O), 1631 (C=O) Not reported
N-Hexadecyl-2-(naphthalen-1-yl)acetamide Not reported Not available Not available

Key Observations :

  • Carbonyl Stretching : All acetamides exhibit strong C=O stretches near 1650–1712 cm⁻¹, consistent with amide functionality .
  • N–H Stretching : Broad peaks at ~3297–3445 cm⁻¹ confirm secondary amide bonds .

Key Observations :

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